molecular formula C12H14N4O B12520449 N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide CAS No. 652139-65-6

N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide

Cat. No.: B12520449
CAS No.: 652139-65-6
M. Wt: 230.27 g/mol
InChI Key: HUFPMDWGOZBQDY-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide is a compound that features both an imidazole ring and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-nitroaniline with glyoxal and ammonium acetate to form the imidazole ring, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the aminophenyl group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Imidazol-1-yl)aniline
  • N-(4-aminophenyl)-4-(1H-imidazol-1-yl)butanamide

Uniqueness

N-(4-Aminophenyl)-2-(1H-imidazol-1-yl)-N-methylacetamide is unique due to the presence of both an imidazole ring and an aminophenyl group, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from similar compounds .

Properties

CAS No.

652139-65-6

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

N-(4-aminophenyl)-2-imidazol-1-yl-N-methylacetamide

InChI

InChI=1S/C12H14N4O/c1-15(11-4-2-10(13)3-5-11)12(17)8-16-7-6-14-9-16/h2-7,9H,8,13H2,1H3

InChI Key

HUFPMDWGOZBQDY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N)C(=O)CN2C=CN=C2

Origin of Product

United States

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